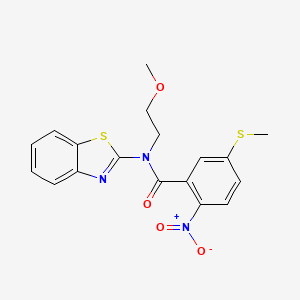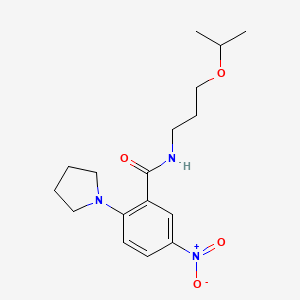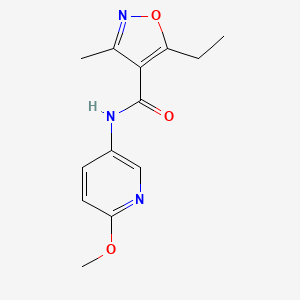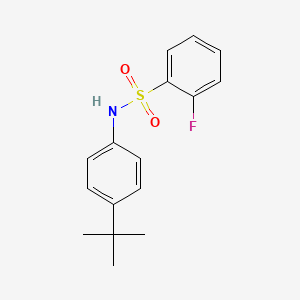
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a fluorobenzene ring and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide typically involves the reaction of 4-tert-butylaniline with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorobenzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens, nitro groups, or alkyl groups can replace a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitro compounds, and alkyl halides. The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides can be used. The reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitro-substituted derivatives, while nucleophilic substitution can yield amine or thiol derivatives.
Scientific Research Applications
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors or receptor antagonists.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing the compound to bind to the active site of enzymes or receptors and inhibit their activity. The fluorobenzene ring can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide can be compared with other similar compounds such as:
N-(4-tert-butylphenyl)-benzenesulfonamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-(4-tert-butylphenyl)-2-chlorobenzenesulfonamide: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
N-(4-tert-butylphenyl)-2-methylbenzenesulfonamide: Contains a methyl group instead of fluorine, which can influence its steric and electronic properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s chemical reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it more suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-16(2,3)12-8-10-13(11-9-12)18-21(19,20)15-7-5-4-6-14(15)17/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEUHHVXGLXKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
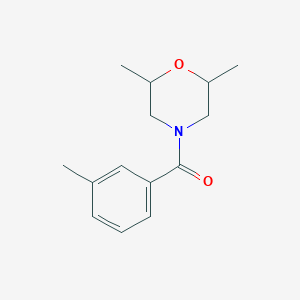
![2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-phenylsulfanylphenyl)propanamide](/img/structure/B7519972.png)
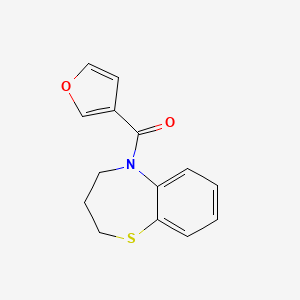
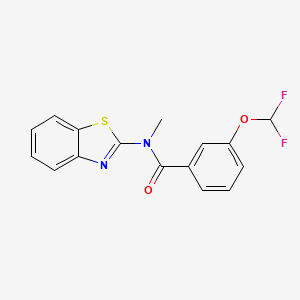
![1-[3-[(4-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7519983.png)
![3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile](/img/structure/B7519986.png)
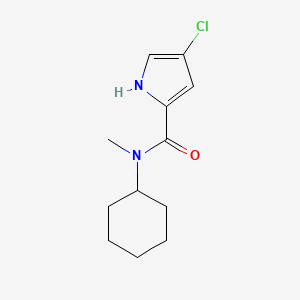
![3-(2-chlorophenyl)-5-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7520003.png)
![N,N-dimethyl-2-[methyl-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7520010.png)
![1,3,5-trimethyl-N-[(3-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7520018.png)
